molecular formula C14H18N6O B2530444 Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone CAS No. 1903308-49-5

Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone

Cat. No. B2530444
CAS RN: 1903308-49-5
M. Wt: 286.339
InChI Key: CMHLCOHZYHWJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone" is a derivative of a class of compounds that have been studied for various biological activities. These compounds typically feature a cyclopropyl group attached to a piperazine ring, which is further linked to a methanone moiety. The piperazine ring is a common feature in pharmaceuticals and is known for its versatility in drug design due to its ability to engage in various interactions with biological targets .

Scientific Research Applications

Anticancer and Antituberculosis Potential

  • Cyclopropyl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone derivatives have shown promising results in anticancer and antituberculosis studies. A specific study synthesized a range of cyclopropyl piperazine methanone derivatives and tested them for in vitro anticancer activity against human breast cancer cells and antituberculosis activity. Some of these compounds exhibited significant effectiveness in both areas, suggesting potential for therapeutic applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Synthesis of Novel Heterocycles

  • The compound has been utilized in the synthesis of novel heterocycles. For example, a study explored the creation of new [1,2,4]triazin-1-yl alaninamides. These compounds constitute a new class of pseudopeptidic [1,2,4]triazines, showcasing a pathway for the development of complex molecular structures for various applications (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

Antimicrobial Activities

  • Derivatives of the compound have been synthesized and evaluated for their antimicrobial activities. A study synthesized several 1,2,4-triazole derivatives and assessed their effectiveness against various microorganisms, revealing good to moderate activities. This suggests its potential use in developing new antimicrobial agents (Bektaş et al., 2007).

Contribution to Chemical Analysis Techniques

  • The compound has contributed to advancements in chemical analysis techniques. For instance, a study utilized a related compound as an internal standard for gas chromatographic determination of technical pyrazon, an active ingredient in herbicide formulations (Výboh, Michálek, Šustek, & Bátora, 1974).

Advancement in Chemical Synthesis

  • The compound plays a role in advancing chemical synthesis methodologies. For example, research has been conducted on the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, demonstrating new methods for creating complex chemical structures (Gray & Stevens, 1976).

Future Directions

The future directions for this compound could involve further exploration of its pharmacological activities. Given the diverse activities of similar compounds, it could be of interest in drug design, discovery, and development .

properties

IUPAC Name

cyclopropyl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O/c1-10-16-17-13-12(15-4-5-20(10)13)18-6-8-19(9-7-18)14(21)11-2-3-11/h4-5,11H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMHLCOHZYHWJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.